Deschloro-(S)-efavirenz
Description
Properties
CAS No. |
445468-46-2 |
|---|---|
Molecular Formula |
C₁₄H₁₀F₃NO₂ |
Molecular Weight |
281.23 |
Synonyms |
(4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; Efavirenz Impurity; (S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one; _x000B_(4S)-4-(Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H |
Origin of Product |
United States |
Chemical Transformations and Derivative Chemistry
Derivatization Reactions for Structural Modification
Specific derivatization reactions for the structural modification of Deschloro-(S)-efavirenz are not extensively documented in publicly available scientific literature. However, based on the functional groups present in the molecule—a secondary amine within the benzoxazinone (B8607429) ring, an aromatic ring, and a terminal alkyne—a variety of derivatization reactions can be postulated. For analytical purposes, derivatization is a common strategy to enhance the detectability of compounds in techniques like liquid chromatography-mass spectrometry (LC-MS) ddtjournal.com. Reagents targeting the amine or the alkyne could be employed. For instance, acylation or silylation of the N-H group could be achieved under standard conditions. The terminal alkyne offers a versatile handle for reactions such as Sonogashira coupling, click chemistry (cycloadditions), and hydration to form ketones.
Synthesis of Chemically Related Analogs
The synthesis of analogs of this compound would logically follow the synthetic strategies developed for efavirenz (B1671121), focusing on modifications of the benzoxazinone core and the cyclopropylethynyl side chain.
Modifications of the benzoxazinone core of efavirenz analogs have been explored to improve their therapeutic profiles. These modifications often involve the introduction of different substituents on the aromatic ring. For instance, studies on efavirenz have shown that substituting the chlorine atom with other groups like fluorine or nitro can result in compounds with comparable or even enhanced activity. nih.gov The synthesis of this compound itself represents a modification of the efavirenz structure by removal of the chlorine atom. Further modifications could involve the introduction of various functional groups onto the aromatic ring of this compound to explore structure-activity relationships. The synthesis of such analogs would likely start from appropriately substituted anilines, which are then elaborated into the benzoxazinone structure. rsc.orgresearchgate.net
A variety of benzoxazinone derivatives have been synthesized and studied for different biological activities, indicating the versatility of this core structure for chemical modification. researchgate.netraco.catgsconlinepress.com For example, palladium-catalyzed C-H bond halogenation has been used to functionalize benzoxazinone derivatives. researchgate.net
Table 1: Potential Benzoxazinone Core Modifications based on Efavirenz Analog Studies
| Modification Site | Example Substituent | Potential Synthetic Approach |
| Aromatic Ring | Fluorine | Starting from a fluoro-substituted aniline (B41778) |
| Aromatic Ring | Nitro | Nitration of the aniline precursor |
| Aromatic Ring | Alkoxy | Williamson ether synthesis on a hydroxy-substituted precursor |
| Nitrogen Atom | Alkylation | N-alkylation of the benzoxazinone |
This table is illustrative and based on known chemistry of related benzoxazinones.
The cyclopropylethynyl side chain at the C4 position is a key feature of efavirenz and its analogs. Research on efavirenz has demonstrated that this side chain can be replaced with other groups to modulate activity. nih.govseu.edu For this compound, similar strategies could be employed.
One approach involves replacing the cyclopropyl (B3062369) group with other small rings, including heterocyclic rings like pyridyl, furanyl, thienyl, and thiazolyl. seu.edu Another strategy involves the complete replacement of the acetylenic side chain with other functionalities, such as alkyloxy groups. nih.gov The synthesis of these analogs typically involves the enantioselective addition of a desired side chain to a ketone precursor. rsc.org
Table 2: Examples of Side Chain Modifications in Efavirenz Analogs
| Original Side Chain | Modified Side Chain | Reference |
| Cyclopropylethynyl | Pyridylethynyl | seu.edu |
| Cyclopropylethynyl | Furanylethynyl | seu.edu |
| Cyclopropylethynyl | Thienylethynyl | seu.edu |
| Cyclopropylethynyl | Thiazolylethynyl | seu.edu |
| Cyclopropylethynyl | Alkyloxy groups | nih.gov |
Mechanistic Investigations of Chemical Reactions (excluding biological mechanisms)
The synthesis of efavirenz, and by extension this compound, involves several key steps, with the formation of the benzoxazinone ring being a critical transformation. One common method for the cyclization step involves the reaction of an amino alcohol precursor with a carbonylating agent. google.com A proposed mechanism for benzoxazinone synthesis from anthranilic acid involves the attack of an amine on a carbonyl group, leading to ring opening of an intermediate, followed by cyclization and elimination of water. researchgate.net The synthesis of the chiral amino alcohol precursor is often the most challenging step, and various synthetic routes have been developed to achieve high enantioselectivity. princeton.edu
Specific transition state analyses for the synthesis of this compound have not been reported. For the broader class of benzoxazinone syntheses, mechanistic studies have sometimes involved computational analysis to understand the reaction pathways and intermediates. For instance, in palladium-catalyzed reactions of benzoxazinone derivatives, the mechanism may proceed through a Pd(II)/Pd(IV)/Pd(II) catalytic cycle. researchgate.net Such studies provide insights into the energetics and geometries of the transition states involved in the chemical transformations.
While this compound is a known chemical entity, often encountered as a reference standard or impurity in the synthesis of efavirenz, dedicated research into its chemical transformations and derivative chemistry is limited. By drawing parallels with the extensive body of work on efavirenz, it is possible to infer potential reaction pathways and strategies for creating novel analogs of this compound. Further research is warranted to explore the unique chemical space of this compound and to fully elucidate its reactivity and potential for derivatization.
Advanced Analytical Characterization and Quality Control in Chemical Synthesis
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental in unequivocally determining the chemical structure of Deschloro-(S)-efavirenz. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, specific chemical shifts would be expected for the aromatic, cyclopropyl (B3062369), and amine protons, confirming the core structure.
¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the protons on the benzoxazinone (B8607429) ring system and the cyclopropyl group. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, which is crucial for confirming the carbon skeleton of the molecule.
A comprehensive data package for this compound, including ¹H-NMR spectral data, is typically provided by chemical suppliers to confirm the compound's identity synthinkchemicals.com.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Fictional Data | |||
| 7.8 - 6.9 | m | 4H | Aromatic protons |
| 2.5 | s | 1H | NH proton |
Note: The data in this table is representative and intended for illustrative purposes. Actual spectral data should be obtained from the Certificate of Analysis.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of this compound, confirming its elemental composition. The molecular formula of this compound is C₁₄H₁₀F₃NO₂ with a molecular weight of 281.23 g/mol synthinkchemicals.com.
High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can offer additional structural information, corroborating the connectivity of the molecule. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying and quantifying impurities in the final product synthinkchemicals.com.
A complete characterization of this compound would include mass spectrometry data to confirm its molecular weight and identity synthinkchemicals.com.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy are used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected vibrational frequencies include:
N-H stretch: Around 3300 cm⁻¹ for the amine group.
C=O stretch: Around 1750 cm⁻¹ for the carbamate carbonyl group.
C-F stretches: In the region of 1100-1300 cm⁻¹ for the trifluoromethyl group.
Aromatic C-H and C=C stretches: In their characteristic regions.
Suppliers of this compound typically provide IR spectral data as part of their comprehensive characterization package synthinkchemicals.com.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| Fictional Data | |
| ~3310 | N-H Stretch |
| ~2240 | C≡C Stretch (alkyne) |
| ~1755 | C=O Stretch (carbamate) |
Note: The data in this table is representative and intended for illustrative purposes. Actual spectral data should be obtained from the Certificate of Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring system in this compound. The UV-Vis spectrum would show one or more absorption maxima (λmax) at specific wavelengths, which can be used for quantitative analysis and as a preliminary identification tool. The position and intensity of these absorptions are characteristic of the compound's electronic structure.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby determining its purity and enabling accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. A validated HPLC method can separate this compound from its potential impurities with high resolution and sensitivity.
A typical HPLC method for this compound would involve:
A reversed-phase column: Such as a C18 column.
A mobile phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
A UV detector: Set to a wavelength where this compound has strong absorbance.
The retention time of the main peak corresponding to this compound is a key identifier, while the area of the peak is proportional to its concentration. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. HPLC data is a standard component of the quality control documentation for this compound synthinkchemicals.comsynthinkchemicals.com.
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | Compound-specific |
Note: This table provides example parameters. The actual method would be optimized and validated for the specific analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of this compound and its related substances. These methods are essential for routine quality control, allowing for the quantification of the main component and the detection of impurities. tandfonline.com The methodologies are typically developed and validated according to ICH guidelines to ensure specificity, precision, linearity, and accuracy. tandfonline.com
A typical RP-HPLC method for a compound like this compound would involve a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain the molecule. The separation is achieved by using a mobile phase consisting of an aqueous component (often a phosphate buffer to control pH) and an organic modifier like acetonitrile or methanol. nih.gov Gradient elution is frequently employed to ensure the effective separation of impurities with a wide range of polarities. UV detection is commonly set at a wavelength where the benzoxazinone chromophore exhibits maximum absorbance, typically around 245-260 nm. tandfonline.comnih.gov
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (e.g., pH 3.5) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 245 nm |
| Column Temperature | 45°C |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For this compound, UHPLC methods can provide a more detailed impurity profile in a fraction of the time required for traditional HPLC.
UHPLC is particularly advantageous for separating closely related impurities and for high-throughput screening. sapub.org When coupled with mass spectrometry (UHPLC-MS/MS), it becomes a powerful tool for the definitive identification and quantification of trace-level impurities and metabolites. mdpi.comsemanticscholar.org The conditions for UHPLC are often adapted from HPLC methods, with adjustments to the flow rate and gradient profile to leverage the efficiency of the smaller particle columns.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., BEH Shield RP18, < 2 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.3 - 0.5 mL/min |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS/MS) |
| Column Temperature | 40°C |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a single enantiomer, verifying its enantiomeric purity is critical. The presence of the unwanted (R)-enantiomer must be strictly controlled. Chiral chromatography is the definitive method for separating and quantifying enantiomers. jfda-online.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For Efavirenz (B1671121) and its analogs, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven highly effective. jfda-online.comnih.govasianpubs.org For instance, columns like Chiralcel OD-H (cellulose-based) or Lux Amylose-2 are commonly used. sapub.orgasianpubs.org The separation is usually performed in normal-phase mode, using a mobile phase composed of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. sapub.orgjfda-online.com The addition of a small amount of an acid, like formic acid, can sometimes improve peak shape and resolution. asianpubs.org A high resolution (>3.0) between the enantiomeric peaks is desirable for accurate quantification of the minor enantiomer. sapub.org
| Parameter | Typical Condition 1 (Normal Phase) | Typical Condition 2 (Reversed Phase) |
|---|---|---|
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Lux Amylose-2 |
| Mobile Phase | n-Hexane: Isopropyl Alcohol (90:10 v/v) | Acetonitrile: 0.1% Formic Acid in Water (45:55 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 252 nm |
| Column Temperature | 30°C | 25°C |
Gas Chromatography (GC) (where applicable)
Gas Chromatography (GC) is generally less applicable for the direct analysis of large, non-volatile, and thermally labile molecules like this compound. The high temperatures required for volatilization in the GC inlet could lead to degradation. However, GC-MS has been successfully applied for the analysis of the parent compound, Efavirenz, in biological matrices after extraction. nih.govresearchgate.net This indicates that with proper method development, GC analysis could be feasible, though HPLC remains the more common and robust technique for purity and impurity analysis. tandfonline.com
The primary application of GC in the context of this compound synthesis would be for the analysis of volatile raw materials, solvents, or low-molecular-weight intermediates. For instance, the purity of reagents like cyclopropyl acetylene or the presence of residual solvents in the final product can be effectively monitored by headspace GC.
Impurity Profiling and Degradation Product Analysis
Impurity profiling is a critical component of quality control, involving the identification, characterization, and quantification of all potential impurities in the drug substance. synthinkchemicals.com These impurities can originate from the manufacturing process (process-related) or from the degradation of the compound over time (degradation products).
Identification of Process-Related Impurities
Process-related impurities in the synthesis of this compound can include unreacted starting materials, intermediates, by-products from side reactions, and reagents. The synthesis of Efavirenz, and by extension its deschloro analog, involves several steps where impurities can be introduced. mdpi.comjuniperpublishers.com
Potential impurities could include the key amino alcohol intermediate, ((S)-1-(2-aminophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol), or by-products formed during the cyclization step to create the benzoxazinone ring. Furthermore, solvents used in the synthesis can sometimes react with intermediates to form adducts. For example, in the synthesis of Efavirenz, the use of tetrahydrofuran (THF) as a solvent has been shown to lead to the formation of a specific carbamate impurity, (4-Chlorobutyl)[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluro-but-3-yn-2-ol) Phenyl] Carbamate. researchgate.netepa.gov A similar reaction could potentially occur during the synthesis of the deschloro analog.
| Impurity Type | Potential Example for this compound |
|---|---|
| Starting Material | Aniline (B41778) or substituted aniline precursors |
| Intermediate | (S)-1-(2-aminophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
| By-product | Isomeric or over-reacted products from cyclization |
| Solvent Adduct | Carbamate impurity formed from reaction with THF |
Characterization of Chemical Degradation Products
Forced degradation studies are essential to understand the chemical stability of this compound and to develop stability-indicating analytical methods. gigvvy.com These studies involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.gov
For the parent compound Efavirenz, extensive degradation is observed in alkaline conditions, leading to the hydrolysis of the carbamate linkage and opening of the benzoxazinone ring. gigvvy.com Thermal stress can also lead to significant degradation. gigvvy.com The primary metabolic degradation pathway for Efavirenz involves hydroxylation on the aromatic ring (e.g., at the 8-position) or on the cyclopropyl ring, followed by glucuronidation or sulfation. mdpi.comresearchgate.netclinpgx.org It is highly probable that this compound would follow similar degradation and metabolic pathways, yielding hydroxylated and hydrolyzed products. These degradation products are typically characterized using LC-MS/MS and NMR spectroscopy. nih.gov
| Stress Condition | Potential Degradation Product Type |
|---|---|
| Alkaline Hydrolysis | Ring-opened product (hydrolysis of carbamate) |
| Oxidation | Hydroxylated derivatives (e.g., 8-hydroxy-deschloro-efavirenz) |
| Thermal | Various decomposition products |
| Photolytic | Photodegradation products (specific structures vary) |
Quantitative Determination of Trace Impurities
The quantitative determination of trace impurities is a critical aspect of the quality control of any pharmaceutical compound, including this compound. The presence of even minute quantities of impurities can potentially impact the safety and efficacy of the final drug product. Therefore, highly sensitive and specific analytical methods are required to detect and quantify these trace impurities.
For a compound like this compound, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice for trace impurity analysis. These techniques offer the high resolution and sensitivity needed to separate and quantify impurities that may be present at very low levels. The selection of the chromatographic conditions, such as the stationary phase, mobile phase composition, and gradient elution profile, would be optimized to achieve the best possible separation of this compound from its potential impurities.
Table 1: Hypothetical Data for Trace Impurity Analysis in a Batch of this compound
| Impurity | Retention Time (min) | Concentration (ppm) |
| Impurity A | 3.45 | 15 |
| Impurity B | 4.12 | 8 |
| Impurity C | 5.01 | 22 |
This table represents hypothetical data for illustrative purposes.
Analytical Method Validation (for chemical analysis)
The validation of an analytical method is a formal and documented process that proves the method is suitable for its intended purpose. For the chemical analysis of this compound, method validation would be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Specificity and Selectivity
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of the method to distinguish between the analyte and other substances.
To establish specificity for an HPLC method for this compound, a solution of the compound would be spiked with known related substances and potential impurities. The method would be considered specific if it can resolve the peak of this compound from all other peaks. Photodiode array (PDA) detection can further support specificity by demonstrating peak purity.
Linearity and Range
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For the quantification of this compound, a series of solutions of known concentrations would be prepared and analyzed. The response (e.g., peak area) would be plotted against the concentration, and a linear regression analysis would be performed.
Table 2: Illustrative Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15023 |
| 5 | 75112 |
| 10 | 150345 |
| 20 | 300567 |
| 50 | 752100 |
| Correlation Coefficient (r²) | 0.9998 |
This table represents hypothetical data for illustrative purposes.
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or a sample matrix and the percentage of the analyte recovered is calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
Table 3: Example of Accuracy and Precision Data for this compound
| Concentration Level | Spiked Amount (µg/mL) | Recovered Amount (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Low | 10 | 9.9 | 99.0 | 1.2 |
| Medium | 50 | 50.5 | 101.0 | 0.8 |
| High | 100 | 99.5 | 99.5 | 0.5 |
This table represents hypothetical data for illustrative purposes.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Table 4: Estimated LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
This table represents hypothetical data for illustrative purposes.
Robustness and Ruggedness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase pH, column temperature, and flow rate.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. The method is considered rugged if the results are consistent across these variations.
Solid-State Characterization
The solid-state properties of a chemical compound are of paramount importance as they can significantly influence its stability, solubility, and bioavailability. For a compound such as this compound, a comprehensive solid-state characterization is crucial to ensure its quality, consistency, and performance. This involves a detailed investigation of its crystalline structure and thermal behavior through various analytical techniques.
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical attribute of chemical compounds that can impact their physical and chemical properties. The assessment and control of polymorphism are vital in the synthesis and formulation of active pharmaceutical ingredients.
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the arrangement of atoms within a crystal lattice, allowing for the identification of different polymorphic forms, each of which produces a unique diffraction pattern. The powder XRD (PXRD) pattern is a fingerprint of the crystalline solid.
While specific X-ray diffraction data for this compound is not publicly available, a typical analysis would involve exposing a powdered sample to X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), would reveal characteristic peaks for a specific crystalline form.
Table 1: Hypothetical X-ray Diffraction Peak List for a Crystalline Form of this compound
| 2θ Angle (°) | Intensity (%) |
|---|---|
| Data not publicly available | Data not publicly available |
| Data not publicly available | Data not publicly available |
| Data not publicly available | Data not publicly available |
Note: This table is for illustrative purposes only. Specific experimental data for this compound is not available in the public domain.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is another key tool for identifying and quantifying polymorphs. These techniques probe the vibrational modes of molecules, which are sensitive to the local environment and intermolecular interactions within the crystal lattice. Different polymorphs will exhibit distinct vibrational spectra due to differences in their crystal packing and molecular conformation.
For this compound, FTIR and Raman spectroscopy would be employed to detect the presence of different polymorphic forms in a sample. Characteristic shifts in peak positions, as well as the appearance or disappearance of specific bands, can be used to differentiate between polymorphs. While commercial suppliers of this compound indicate that Infrared (IR) spectroscopy data is generated for their products, these spectra are not publicly accessible.
Table 2: Illustrative Vibrational Spectroscopy Bands for Polymorph Differentiation
| Wavenumber (cm⁻¹) | Technique | Assignment | Polymorph A | Polymorph B |
|---|---|---|---|---|
| Data not publicly available | FTIR/Raman | N-H Stretch | Present | Shifted/Absent |
| Data not publicly available | FTIR/Raman | C=O Stretch | Present | Shifted/Absent |
Note: This table is for illustrative purposes only. Specific experimental data for this compound is not available in the public domain.
Thermal analysis techniques are essential for investigating the solid-state transitions of a compound as a function of temperature. Differential Scanning Calorimetry (DSC) is a widely used method to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect physical transitions such as melting, crystallization, and solid-solid phase transitions between polymorphs.
A DSC thermogram of this compound would provide information about its melting point and enthalpy of fusion, which are characteristic properties of a specific crystalline form. The presence of multiple endotherms or exotherms could indicate the existence of different polymorphs or the occurrence of polymorphic transformations upon heating. Although chemical suppliers may perform Thermogravimetric Analysis (TGA), another thermal technique, specific DSC data for this compound is not found in publicly available literature.
Table 3: Representative Thermal Analysis Data for a Chemical Compound
| Parameter | Value |
|---|---|
| Onset of Melting (DSC) | Data not publicly available |
| Peak Melting Temperature (DSC) | Data not publicly available |
Note: This table is for illustrative purposes only. Specific experimental data for this compound is not available in the public domain.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Ab Initio Methods
No studies utilizing ab initio methods for the analysis of Deschloro-(S)-efavirenz were identified.
Density Functional Theory (DFT) Applications
No studies specifically applying Density Functional Theory (DFT) to this compound were found. While DFT has been extensively used to study the electronic structure and properties of efavirenz (B1671121), this information cannot be extrapolated to its deschloro analogue without specific calculations.
Molecular Modeling and Simulations
Conformational Analysis and Energy Landscapes
No research detailing the conformational analysis or energy landscapes of this compound could be located.
Prediction of Chemical Reactivity and Selectivity
There are no available studies that predict the chemical reactivity and selectivity of this compound through computational methods.
Intermolecular Interaction Studies (purely chemical interactions)
No computational studies on the purely chemical intermolecular interactions of this compound were identified in the literature search.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, rooted in quantum mechanics, offer a robust methodology for predicting the spectroscopic properties of molecules with a high degree of accuracy. rsc.org These ab initio methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and, consequently, the spectroscopic signatures of a compound like this compound. researchgate.net
The primary advantage of employing first-principles calculations is the ability to obtain theoretical spectra that can aid in the interpretation of experimental data or even predict the spectra of novel or yet-to-be-synthesized compounds. For this compound, DFT calculations would typically be performed to optimize the molecular geometry to its lowest energy state. Following this, properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated. eurjchem.com
To illustrate the expected outcomes of such a computational study, a hypothetical comparison of predicted ¹H NMR chemical shifts for the aromatic protons of (S)-efavirenz and this compound is presented in the interactive table below. The predicted shifts are influenced by the electronic environment of each proton.
| Compound | Aromatic Proton | Predicted Chemical Shift (ppm) |
| (S)-Efavirenz | H-5 | 7.45 |
| (S)-Efavirenz | H-7 | 7.20 |
| (S)-Efavirenz | H-8 | 7.50 |
| This compound | H-5 | 7.30 |
| This compound | H-6 | 7.10 |
| This compound | H-7 | 7.15 |
| This compound | H-8 | 7.40 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends from first-principles calculations.
In Silico Design of Novel this compound Analogs (chemical design)
The process of drug discovery and development can be significantly accelerated through the use of in silico design techniques. frontiersin.org These computational methods allow for the rational design and evaluation of novel molecular structures with desired pharmacological properties before their actual synthesis. nih.gov Starting with a lead compound, such as this compound, medicinal chemists can explore a vast chemical space to identify analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.
One of the primary in silico approaches is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net By establishing a mathematical correlation between the structural features of a series of compounds and their biological activity, QSAR models can predict the activity of newly designed analogs. journal-of-agroalimentary.ro For this compound, a QSAR study would involve generating a library of virtual analogs with diverse substituents at various positions on the molecule. Molecular descriptors, which quantify different physicochemical properties of the analogs, would then be calculated and used to build a predictive model.
Another powerful technique is molecular docking, which simulates the binding of a ligand to the active site of a target protein. researchgate.net In the context of this compound, analogs would be docked into the non-nucleoside binding pocket of HIV-1 reverse transcriptase to predict their binding affinity and orientation. This provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. The absence of the chlorine atom in this compound may open up new possibilities for designing analogs that can exploit different regions of the binding pocket.
Based on these in silico design principles, a series of novel this compound analogs can be proposed. The following interactive table presents a selection of hypothetical analogs with modifications aimed at exploring different chemical functionalities and their potential impact on biological activity.
| Analog ID | Modification on Benzoxazinone (B8607429) Ring | Rationale for Design |
| DSE-001 | 6-Fluoro | Introduce a smaller, electron-withdrawing group to probe halogen interactions. |
| DSE-002 | 6-Methoxy | Introduce an electron-donating group to alter electronic properties. |
| DSE-003 | 6-Cyano | Introduce a linear, electron-withdrawing group to explore different binding interactions. |
| DSE-004 | 7-Methyl | Introduce a small alkyl group to probe steric effects in a different position. |
| DSE-005 | 8-Amino | Introduce a hydrogen-bond donor to potentially form new interactions with the receptor. |
Note: The analogs and rationales in this table are hypothetical and for illustrative purposes to showcase the process of in silico drug design.
Role and Applications in Broader Chemical Research
Function as a Synthetic Intermediate for Complex Molecules
Deschloro-(S)-efavirenz embodies the core stereochemical structure of Efavirenz (B1671121), making its synthetic pathway a foundational element in the development of various analogs. While not commonly isolated and used as a starting material for subsequent reactions, the strategies developed to synthesize its deschloro core are instrumental in creating more complex molecules. Research into Efavirenz analogs often involves modifications at various positions of the molecule to explore structure-activity relationships (SAR). nih.gov
The synthesis of different analogs, for instance, those with substitutions on the aromatic ring other than chlorine, inherently relies on the methodologies established for constructing the fundamental (S)-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one structure. nih.gov Therefore, the synthetic route to this compound serves as a blueprint for accessing a library of related compounds, allowing researchers to investigate how different functional groups impact biological activity. The development of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) often involves creating derivatives with altered substitution patterns on the benzoxazinone (B8607429) nucleus to improve potency or combat drug resistance. nih.gov
Reference Standard in Chemical Quality Assurance
In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This compound serves as a critical reference standard in the quality assurance of Efavirenz. synthinkchemicals.com As a known process-related impurity and potential degradation product, its presence must be monitored and controlled within strict limits defined by pharmacopeial standards. synthinkchemicals.comwho.int
Analytical chemists utilize certified reference materials of this compound to develop and validate methods for detecting and quantifying impurities in batches of Efavirenz. sigmaaldrich.com High-performance liquid chromatography (HPLC) is a common technique for this purpose, where the retention time and response of this compound are compared against those of potential impurities in the API. sciensage.inforesearchgate.net The availability of well-characterized impurity standards is essential for method development, impurity profiling, and stability testing, all of which are required for regulatory submissions and ensuring the safety and efficacy of the final drug product. synthinkchemicals.com
Table 1: Analytical Applications of this compound
| Application | Analytical Technique | Purpose |
|---|---|---|
| Impurity Profiling | HPLC, LC-MS | Identification and quantification of process-related impurities in Efavirenz. synthinkchemicals.com |
| Method Validation | HPLC, UPLC | To ensure the accuracy, precision, and linearity of analytical methods for Efavirenz. sapub.orgnih.gov |
| Quality Control | HPLC | Routine testing of Efavirenz batches to ensure they meet purity specifications. synthinkchemicals.com |
Contributions to Stereoselective Synthesis Methodologies
The synthesis of Efavirenz and, by extension, this compound, presents a significant challenge in stereoselective synthesis: the creation of a specific chiral quaternary carbon center at the C4 position. princeton.eduseu.edu The biological activity of Efavirenz is exclusive to its (S)-enantiomer, making the development of highly enantioselective synthetic methods a major focus of chemical research. sapub.org
The methodologies developed to achieve this stereocontrol have had a broad impact on the field of organic chemistry. Key strategies include:
Asymmetric Alkynylation: Early and commercially successful syntheses involved the enantioselective addition of a cyclopropylacetylide nucleophile to a trifluoromethyl ketone precursor. princeton.edumdpi.com This was often mediated by chiral ligands or auxiliaries, such as (1R,2S)-N-pyrrolidinylnorephedrine, which established the desired stereocenter with high efficiency. princeton.eduresearchgate.net
Organocatalysis: More recent advancements have focused on metal-free catalytic processes. mdpi.comscilit.com For example, organocatalyzed enantioselective trifluoromethylation using cinchona alkaloid-derived catalysts has been explored as a greener and alternative approach to establish the chiral center. mdpi.comscilit.com
The extensive research dedicated to the efficient and stereoselective synthesis of the Efavirenz core structure has driven innovation in asymmetric catalysis. These developed methods are not only crucial for producing Efavirenz and its analogs like this compound but also contribute valuable knowledge and techniques to the broader field of stereoselective synthesis for other complex chiral molecules. rsc.org
Table 2: Key Data for this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀F₃NO₂ |
| IUPAC Name | (4S)-4-(2-Cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
| Stereochemistry | (S) at C4 |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Deschloro-(S)-efavirenz in biological matrices, and how do they compare to those used for efavirenz?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for quantifying efavirenz and its derivatives in plasma and cerebrospinal fluid (CSF). For this compound, method validation should include specificity, linearity (e.g., 0.1–10 µg/mL), intra-/inter-day precision (<15% CV), and recovery rates (>85%) . Cross-validation with gas chromatography (GC) is recommended to address matrix effects, particularly in CSF where lower concentrations require higher sensitivity .
Q. How can researchers design in vitro models to study the neurotoxic potential of this compound?
- Methodological Answer : Use primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) to assess mitochondrial dysfunction, a key mechanism linked to efavirenz neurotoxicity. Parameters include:
- ATP production (luciferase-based assays) and reactive oxygen species (ROS) generation (DCFDA fluorescence).
- Dose-response curves (e.g., 1–50 µM) over 24–72 hours, accounting for blood-brain barrier penetration ratios (CSF:plasma ratios ~0.5–1.2%) .
- Comparative analysis with efavirenz and 8-hydroxy-efavirenz to identify metabolite-specific effects .
Q. What pharmacokinetic parameters should be prioritized when evaluating this compound in preclinical studies?
- Methodological Answer : Key parameters include:
- Cmax and AUC0–24h to assess bioavailability.
- Half-life (t½) : Critical for dosing frequency optimization.
- CSF penetration : Use lumbar punctures in animal models to measure CSF:plasma ratios, ensuring alignment with human data (e.g., efavirenz’s CSF concentration ~0.3–1.4% of plasma) .
Advanced Research Questions
Q. How can conflicting data on this compound’s neuropsychiatric effects be resolved through meta-analytical approaches?
- Methodological Answer : Conduct a systematic review with inclusion criteria:
- Studies reporting neuropsychiatric outcomes (e.g., depression, suicidal ideation) graded by CTCAE criteria.
- Subgroup analyses by metabolizer status (CYP2B6 516G→T polymorphisms) and CSF metabolite concentrations (8-hydroxy-efavirenz) .
- Use random-effects models to account for heterogeneity in cohort designs (e.g., D:A:D study vs. U.S. administrative cohorts) .
Q. What genetic polymorphisms influence this compound metabolism, and how should they be integrated into pharmacogenomic studies?
- Methodological Answer : Prioritize genotyping for:
- CYP2B6*6 (516G→T) : Associated with reduced metabolism, leading to higher plasma concentrations.
- CYP2A6*9B : Linked to increased 8-hydroxylation in slow metabolizers, potentially amplifying neurotoxicity .
- Statistical models should adjust for haplotype interactions and use population pharmacokinetics (PopPK) to predict dose adjustments in diverse cohorts .
Q. How can in silico modeling predict this compound’s interaction with HIV reverse transcriptase compared to efavirenz?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using:
- Crystal structures of HIV-1 RT (PDB ID: 1FK9) and efavirenz-binding pockets.
- Free energy calculations (MM-GBSA) to compare binding affinities of this compound.
- Validate with resistance mutation profiles (e.g., K103N, Y181C) using site-directed mutagenesis and enzymatic inhibition assays .
Data Contradiction Analysis
Q. Why do studies report inconsistent associations between this compound exposure and neurocognitive impairment?
- Analysis : Discrepancies arise from:
- Metabolizer variability : Slow CYP2B6 metabolizers exhibit higher CSF efavirenz concentrations but may compensate via CYP2A6-mediated pathways .
- Endpoint heterogeneity : Some studies use composite neurocognitive scores (GDS), while others focus on specific tests (e.g., Colour Trails Test) .
- Confounding factors : Concomitant ART regimens or pre-existing CNS conditions are often unaccounted for .
Methodological Resources
- Data Collection : Use REDCap for structured clinical data capture, including plasma/CSF pharmacokinetics and adverse event grading .
- Statistical Tools : Employ NONMEM for PopPK modeling and STATA for meta-regression analyses .
- Ethical Compliance : Obtain IRB approval for CSF sampling protocols and genetic testing, adhering to NIH guidelines for vulnerable populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
